Product packaging for 6,7-dihydro-5H-benzo[7]annulen-2-amine(Cat. No.:)

6,7-dihydro-5H-benzo[7]annulen-2-amine

Cat. No.: B13198745
M. Wt: 159.23 g/mol
InChI Key: XJLTYILFBQTSQR-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-benzo[7]annulen-2-amine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B13198745 6,7-dihydro-5H-benzo[7]annulen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

8,9-dihydro-7H-benzo[7]annulen-3-amine

InChI

InChI=1S/C11H13N/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4,12H2

InChI Key

XJLTYILFBQTSQR-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2=C(C1)C=CC(=C2)N

Origin of Product

United States

Historical Context and Evolution of Benzoresearchgate.netannulene Chemistry

The chemistry of benzo researchgate.netannulenes, also known as benzocycloheptenes or benzosuberanes, is part of the broader field of annulene chemistry, which studies monocyclic hydrocarbons with conjugated double bonds. wikipedia.orgchemspider.com While simple annulenes like benzene (B151609) ( rsc.organnulene) are planar and aromatic, larger rings like researchgate.netannulene (cycloheptatriene) and its benzo-fused derivatives adopt non-planar conformations. wikipedia.orgquora.com This non-planarity is a defining feature of the benzo researchgate.netannulene core, influencing its chemical reactivity and biological interactions.

Early research into benzo-fused ring systems focused on understanding the impact of ring size and fusion on aromaticity and stability. The synthesis of the parent compound, 6,7-dihydro-5H-benzo researchgate.netannulene, and its derivatives has evolved significantly over the decades. nih.gov Initial synthetic strategies were often multi-step processes with modest yields. However, the development of modern synthetic methodologies, including transition metal-catalyzed reactions and high-pressure assisted protocols, has enabled more efficient and versatile access to these scaffolds. nih.gov This has allowed for the systematic exploration of structure-activity relationships by facilitating the synthesis of a wide array of derivatives with diverse substitution patterns.

Significance of the 6,7 Dihydro 5h Benzoresearchgate.netannulen 2 Amine Motif and Its Derivatives

The significance of the 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine motif lies primarily in its utility as a "privileged scaffold" in medicinal chemistry. Its rigid, yet three-dimensional, structure allows it to present appended functional groups in specific spatial orientations, enabling potent and selective interactions with biological targets. The amine group at the 2-position serves as a critical handle for derivatization, allowing for the introduction of various substituents to modulate pharmacological properties.

Derivatives of this scaffold have been investigated for a range of biological activities. A notable area of research is in oncology, where certain 6,7-dihydro-5H-benzo researchgate.netrsc.orgcyclohepta[1,2-b]pyridine derivatives, which incorporate the core benzosuberone structure, have demonstrated promising cytotoxic activity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.gov

Furthermore, the conformationally restricted nature of the benzo researchgate.netannulene framework has been exploited in neuroscience research. For instance, analogs incorporating this scaffold have been synthesized to study the binding requirements of dopamine (B1211576) receptors. nih.gov By locking the relative positions of key pharmacophoric elements, these molecules provide valuable insights into the three-dimensional geometry of receptor binding sites. nih.gov

The versatility of the scaffold extends beyond these areas, with research exploring its use in developing agents with antimicrobial and other therapeutic properties, underscoring the broad potential of this chemical motif.

Overview of Research Trajectories for 6,7 Dihydro 5h Benzoresearchgate.netannulen 2 Amine

Strategies for Constructing the Benzonih.govannulene Core

The formation of the central seven-membered ring fused to a benzene (B151609) ring is the key challenge in synthesizing benzo nih.govannulene derivatives. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic processes.

Cyclization Processes and Precursor Synthesis

Intramolecular cyclization is a fundamental strategy for constructing the benzo nih.govannulene framework. One prominent method involves an acid-mediated cyclization of a suitable precursor. For instance, a high-yielding synthesis of a benzosuberone intermediate, a common precursor to the target amine, utilizes Eaton's reagent-mediated cyclization. nih.gov This approach is part of a multi-step sequence that begins with a Wittig olefination followed by reduction to create the necessary open-chain precursor for the cyclization step. nih.gov

Another established cyclization process begins with phthalaldehyde and dimethyl 3-oxoglutarate, which undergo a double Knoevenagel condensation. nih.gov The resulting intermediate is then subjected to hydrogenation and subsequent saponification/decarboxylation to yield the benzo nih.govannulen-7-one core. nih.gov A more novel approach involves a unique (n+3)-cyclization reaction. This method treats benzylidene malonates, which have an N,N-dialkylamino alkyl group at the ortho-position, with a stoichiometric amount of a metal triflate like Sc(OTf)₃. researchgate.net The reaction proceeds through a sequence of a researchgate.netresearchgate.net-hydride shift, isomerization to an enamine, and an intramolecular Stork enamine acylation to form the benzo nih.govannulene ring system. researchgate.net

Gold-Catalyzed Benzannulation Reactions

Gold catalysis has emerged as a powerful tool for constructing complex aromatic systems through annulation reactions. nih.govd-nb.info Gold catalysts, acting as mild carbophilic π-Lewis acids, can activate alkyne functionalities to initiate cyclization cascades. d-nb.infowikipedia.org For example, gold-catalyzed diyne-ene annulation has been used to accomplish the one-step synthesis of tetra-substituted benzenes via a formal [3+3] cyclization. nih.govnih.gov While this demonstrates the capability of gold catalysis in forming six-membered aromatic rings, specific applications for the direct benzannulation to form the seven-membered ring of the benzo nih.govannulene core are not extensively detailed in the literature. However, the principles of gold-catalyzed activation of alkynes and subsequent intramolecular cyclization represent a potential, albeit less documented, strategy for accessing this framework. d-nb.info

Ring-Closing Metathesis Variants in Benzonih.govannulene Formation

Ring-closing metathesis (RCM) is a versatile and widely utilized reaction in organic synthesis for the formation of unsaturated rings, including 5- to 7-membered rings. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a precursor containing two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org This method is valued for its functional group tolerance and its ability to form rings that were previously difficult to access efficiently. wikipedia.org Given its effectiveness in creating seven-membered rings, RCM presents a theoretically viable and powerful strategy for constructing the benzo nih.govannulene core from a suitably designed diene precursor. Despite its potential, specific examples detailing the application of RCM for the synthesis of the 6,7-dihydro-5H-benzo nih.govannulene framework are not prominently featured in surveyed research.

Multi-Step Organic Synthesis Approaches for the Benzoannulene Framework

The construction of the benzo nih.govannulene framework is typically achieved through well-designed multi-step synthetic sequences. These routes offer precise control over the substitution pattern and final structure. One such robust, higher-yielding approach to a key benzosuberone intermediate is a three-step sequence. nih.gov This process begins with a Wittig olefination, is followed by a reduction step, and culminates in a cyclization mediated by Eaton's reagent. nih.gov

Another effective multi-step synthesis starts from phthalaldehyde and dimethyl 3-oxoglutarate. This route involves three key transformations to build the core structure, as detailed in the table below. nih.gov

Table 1: Multi-Step Synthesis of Benzo nih.govannulen-7-one Core
StepReactantsKey TransformationProduct
1Phthalaldehyde, Dimethyl 3-oxoglutarateDouble Knoevenagel CondensationUnsaturated diester intermediate
2Unsaturated diester intermediateHydrogenationSaturated diester intermediate
3Saturated diester intermediateSaponification/DecarboxylationBenzo nih.govannulen-7-one

Installation and Derivatization of the Amine Functionality

Once the benzo nih.govannulene core, typically in the form of a ketone (a benzoannulenone), is synthesized, the final step is the introduction of the amine group.

Reductive Amination and Direct Amination Techniques

Reductive amination is the most common and effective method for converting a benzo nih.govannulenone into the corresponding amine. nih.govnih.gov This one-pot reaction involves the treatment of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the final amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation. nih.govnih.gov This method has been successfully employed to synthesize a variety of secondary and tertiary benzo nih.govannulenamines by reacting the ketone precursor with different primary amines. nih.govnih.govnih.gov For example, 6,7,8,9-tetrahydro-2-methoxy-5H-benzo nih.govannulen-6-one has been converted to its corresponding N,N-dipropylamine derivative via reductive amination conditions. rsc.orgrsc.org

Table 2: Reductive Amination of Benzo nih.govannulenone
Ketone PrecursorAmine SourceReducing AgentProduct TypeReference
Benzo nih.govannulen-7-onePrimary AminesNaBH(OAc)₃Secondary Benzo nih.govannulen-7-amines nih.gov
Hydroxy-substituted Benzo nih.govannulenonesPrimary AminesNaBH(OAc)₃Hydroxy-substituted Benzo nih.govannulenamines nih.gov
6,7,8,9-Tetrahydro-2-methoxy-5H-benzo nih.govannulen-6-oneDi-n-propylamineH₂, Pd/CTertiary Benzo nih.govannulen-6-amine rsc.org

N-Alkylation and Acylation of Amine Derivatives

The secondary or primary amine functionality on the benzo uobaghdad.edu.iqannulene scaffold serves as a key handle for structural elaboration through N-alkylation and N-acylation. These reactions are fundamental for building molecular diversity and modulating the physicochemical properties of the final compounds.

N-alkylation is commonly achieved by reacting the amine with an appropriate alkyl halide. For instance, fused benzo uobaghdad.edu.iqannulene derivatives containing a secondary amine, such as hexahydro-methoxy-benzo epo.orgresearchgate.netcyclohepta[1,2-b]pyridin-3-one, can be N-alkylated using reagents like n-propyl bromide to yield the corresponding N-propyl derivative. rsc.orgrsc.org This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Acylation of the amine group introduces an amide functionality. A notable example involves the conversion of a hydroxyimino derivative of a dimethoxy-substituted benzosuberone. Catalytic hydrogenation of the hydroxyimino group in the presence of propanoic anhydride (B1165640) leads directly to the formation of a propionamido group at the 6-position of the 6,7,8,9-tetrahydro-5H-benzo uobaghdad.edu.iqannulen-5-one scaffold. rsc.org This reductive acylation provides a direct route to N-acylated products from ketone precursors.

Starting MaterialReagentProductReaction Type
2,3,4,5,6,7-Hexahydro-9-methoxy-1H-benzo epo.orgresearchgate.netcyclohepta[1,2-b]pyridin-3-onen-Propyl bromide (PrnBr)2,3,4,5,6,7-Hexahydro-9-methoxy-4-propyl-1H-benzo epo.orgresearchgate.netcyclohepta[1,2-b]pyridin-3-oneN-Alkylation
Hydroxyimino derivative of 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo uobaghdad.edu.iqannulen-5-oneH2/Pd, Propanoic anhydride6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo uobaghdad.edu.iqannulen-5-oneReductive N-Acylation

Conversion of Benzosuberone (Benzouobaghdad.edu.iqannulenone) Intermediates to Amines

Benzosuberones (6,7,8,9-tetrahydro-5H-benzo uobaghdad.edu.iqannulen-5-ones or related isomers) are pivotal intermediates in the synthesis of the corresponding amines. Several methods exist for this transformation, primarily revolving around reductive amination and the reduction of oximes or amides.

Direct reductive amination involves reacting the ketone with an amine in the presence of a reducing agent. For example, 6,7,8,9-tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-one can be converted to N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-yl)amine. rsc.orgrsc.org This process first involves the formation of an enamine intermediate by reacting the ketone with di-n-propylamine under acidic catalysis, followed by catalytic hydrogenation with palladium on charcoal to furnish the tertiary amine. rsc.org

An alternative, multi-step approach involves the conversion of the ketone to an oxime (a hydroxyimino derivative) using hydroxylamine. This oxime can then be reduced to the primary amine. Furthermore, this hydroxyimino derivative can be catalytically hydrogenated in the presence of an anhydride to yield an amide, as seen in the synthesis of 6,7,8,9-tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo uobaghdad.edu.iqannulen-5-one. rsc.org This amide can subsequently be reduced to the corresponding secondary amine (an N-propylamino derivative in this case) using a reducing agent like diborane (B8814927) in THF. rsc.orgrsc.org

PrecursorKey ReagentsIntermediate(s)Final Amine Product
6,7,8,9-Tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-one1. Di-n-propylamine, p-TsOH2. H2, Pd/CEnamineN,N-Dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-yl)amine
6,7,8,9-Tetrahydro-1,2-dimethoxy-5H-benzo uobaghdad.edu.iqannulen-5-one1. Hydroxylamine2. H2/Pd, Propanoic anhydride3. BH3-THFHydroxyimino derivative, Propionamido ketone6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propylamino derivative

Regioselective Synthesis of Substituted 6,7-Dihydro-5H-benzouobaghdad.edu.iqannulenamines

The regioselective synthesis of substituted benzo uobaghdad.edu.iqannulene amines is crucial for developing analogues with specific properties. This is typically achieved by utilizing appropriately substituted starting materials, allowing for precise control over the placement of functional groups on the aromatic portion of the scaffold.

Synthesis of Halogenated and Methoxy-Substituted Benzouobaghdad.edu.iqannulene Scaffolds

The synthesis of halogenated or methoxy-substituted benzo uobaghdad.edu.iqannulenes generally begins with a correspondingly substituted precursor. For example, the synthesis of various methoxy-substituted aminotetrahydrobenzo uobaghdad.edu.iqannulenes starts from 6,7,8,9-tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-one or 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo uobaghdad.edu.iqannulen-5-one. rsc.orgrsc.org These methoxylated ketones are then carried through the synthetic sequences described previously to yield the target amines with the methoxy (B1213986) groups retained on the aromatic ring. While direct halogenation of the benzo uobaghdad.edu.iqannulene ring is less commonly described, the use of halogenated precursors is a standard strategy in related bicyclic systems, such as the synthesis of 7,8-dichloro-hexahydrobenzo[f]quinolin-3-one from a dichloro-dihydronaphthalenone precursor. rsc.orgrsc.org This highlights the principle of incorporating desired substituents at an early stage of the synthesis.

Introduction of Hydroxy Moieties onto the Benzouobaghdad.edu.iqannulene Ring System

Hydroxy groups can be introduced onto the cycloheptane ring of the benzo uobaghdad.edu.iqannulene system via the reduction of a ketone functionality. A key example is the reduction of the ketone in 6,7,8,9-tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo uobaghdad.edu.iqannulen-5-one using sodium borohydride (B1222165). rsc.org This reaction yields a mixture of diastereomeric alcohols, specifically cis- and trans-6,7,8,9-tetrahydro-5-hydroxy-1,2-dimethoxy-6-propionamido-5H-benzo uobaghdad.edu.iqannulen-5-ol, which can be separated chromatographically. rsc.orgrsc.org This method simultaneously introduces a hydroxyl group and sets a new stereocenter, which is discussed further in the context of stereoselective synthesis.

Preparation of Fused Heterocyclic Derivatives (e.g., Thiazolidinones, Pyrazolines)

The benzo uobaghdad.edu.iqannulene framework can serve as a foundation for the construction of more complex, fused heterocyclic systems. This is often achieved by reacting a functionalized benzosuberone intermediate with a bifunctional reagent, leading to cyclization.

A prominent example involves the reaction of the pyrrolidine (B122466) enamine of 6,7,8,9-tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-one with acrylamide. rsc.orgrsc.org This reaction leads to the formation of fused pyridinone rings, resulting in products such as 2,3,4,5,6,7-hexahydro-9-methoxy-1H-benzo epo.orgresearchgate.netcyclohepta[1,2-b]pyridin-3-one. rsc.orgrsc.org Similarly, a high-pressure, ammonium (B1175870) acetate-mediated cyclocondensation of benzosuberone with 3-oxo-2-arylhydrazonopropanals has been developed to synthesize 6,7-dihydro-5H-benzo uobaghdad.edu.iqnih.govcyclohepta[1,2-b]pyridine derivatives. nih.gov

Furthermore, the diastereomeric trans-propylamino alcohol derived from the benzo uobaghdad.edu.iqannulene core can be reacted with chloroacetyl chloride. This is followed by a two-step process to yield a trans-octahydro-dimethoxy-propylbenzo uobaghdad.edu.iqnih.govcyclohept[1,2-b] researchgate.netrsc.orgoxazine (B8389632), demonstrating the construction of a fused oxazine ring. rsc.orgrsc.org Other related scaffolds can be used to generate fused triazolo and tetrazolo derivatives. researchgate.net

Benzo uobaghdad.edu.iqannulene PrecursorReagent(s)Fused Heterocyclic System
Enamine of 6,7,8,9-Tetrahydro-2-methoxy-5H-benzo uobaghdad.edu.iqannulen-6-oneAcrylamideBenzo epo.orgresearchgate.netcyclohepta[1,2-b]pyridin-3-one
Benzosuberone3-Oxo-2-arylhydrazonopropanals, NH4OAcBenzo uobaghdad.edu.iqnih.govcyclohepta[1,2-b]pyridine
trans-6,7,8,9-Tetrahydro-5-hydroxy-1,2-dimethoxy-6-propylamino-5H-benzo uobaghdad.edu.iqannulen-5-olChloroacetyl chlorideBenzo uobaghdad.edu.iqnih.govcyclohept[1,2-b] researchgate.netrsc.orgoxazine

Stereoselective Synthesis and Diastereomeric Resolution

The seven-membered ring of the 6,7-dihydro-5H-benzo uobaghdad.edu.iqannulene system is non-planar, and substituents can create multiple stereocenters, leading to the formation of diastereomers. The control and separation of these stereoisomers are important aspects of its synthetic chemistry.

A clear example of diastereomer formation and resolution is seen in the synthesis of hydroxy-substituted derivatives. The reduction of 6,7,8,9-tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo uobaghdad.edu.iqannulen-5-one with sodium borohydride produces a mixture of two diastereomers, the trans-isomer (23) and the cis-isomer (24), in a 3:1 ratio. rsc.org These diastereomers, which differ in the relative orientation of the newly formed hydroxyl group and the existing propionamido group, can be successfully separated by flash chromatography. rsc.org Each separated diastereomer can then be used in subsequent stereospecific reactions, for example, reduction with diborane-THF to yield the corresponding cis- and trans-amino alcohols. rsc.orgrsc.org

The stereochemistry of the benzo uobaghdad.edu.iqannulene ring itself has also been studied. Conformational diastereomers can arise from the interplay between ring inversion of the cycloheptadiene moiety and atropisomerism around the pivot bond connecting it to other substituents. researchgate.net The energy barriers for these conformational changes determine whether stable, separable isomers exist at room temperature. researchgate.net

Accessing Optically Active Benzoresearchgate.netannulene-Derived Amine Compounds

The preparation of optically active 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine can be approached through several strategic methodologies, primarily categorized as asymmetric synthesis or chiral resolution of a racemic mixture. While specific literature on the enantioselective synthesis of the 2-amino substituted benzo researchgate.netannulene is limited, established methods for analogous cyclic benzylic amines provide a strong foundation for potential synthetic routes.

Asymmetric Synthesis:

One of the most powerful techniques for establishing chirality at an amine center is the asymmetric hydrogenation of a prochiral precursor, such as an enamine or an imine. researchgate.netdicp.ac.cn For the synthesis of 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine, a potential precursor would be the corresponding enamine or imine derivative of 6,7-dihydro-5H-benzo researchgate.netannulen-2-one. The asymmetric reduction of these intermediates, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), could afford the desired amine with high enantioselectivity. harvard.edu The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another promising approach is the catalytic kinetic resolution of the racemic amine. acs.orgresearchgate.netethz.ch This method involves the selective reaction of one enantiomer in the racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, an enantioselective acylation reaction, catalyzed by a chiral catalyst, could be employed to selectively acylate one enantiomer of racemic 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer.

Furthermore, strategies involving the formal enantioselective one-carbon insertion into an aromatic carbon-nitrogen bond of an aniline (B41778) precursor have been developed for the synthesis of chiral α-branched benzylic amines and could potentially be adapted for this system. nih.gov

Chiral Resolution:

Classical resolution of racemic 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine can be achieved by diastereomeric salt formation. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts would yield the individual enantiomers.

Chromatographic Separation and Characterization of Stereoisomers

Once a mixture of stereoisomers of 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine is obtained, either as a racemic mixture or an enriched sample from an asymmetric synthesis, chromatographic techniques are indispensable for their separation and the determination of enantiomeric purity. chromatographyonline.com

Chromatographic Separation:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. phenomenex.com For cyclic benzylic amines like 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine and its analogues, such as 2-aminotetralin derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide CSPs have shown great utility. nih.govsurrey.ac.uk

The selection of the mobile phase is critical for achieving optimal separation. A screening approach using different mobile phase compositions is often employed. For basic compounds like amines, the addition of an acidic modifier (e.g., trifluoroacetic acid) or a basic modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution. nih.gov A typical screening for the chiral separation of 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine would involve a polysaccharide-based CSP with mobile phases consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in varying ratios.

Chiral Stationary Phase (CSP)Mobile Phase CompositionTypical Flow Rate (mL/min)Detection Wavelength (nm)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10) + 0.1% Diethylamine1.0254
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20) + 0.1% Trifluoroacetic Acid0.8254
Cellulose tris(4-methylbenzoate)Heptane/Isopropanol (95:5)1.2254
Teicoplanin A-glycopeptideMethanol/Acetic Acid/Triethylamine (100:0.02:0.01)0.5220

Characterization of Stereoisomers:

Following successful separation, the absolute configuration of the enantiomers needs to be determined. This is typically achieved through a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to distinguishable signals for the two enantiomers. This can be used to determine the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers exhibit mirror-image CD spectra, which can be used to assign the absolute configuration by comparison with structurally related compounds of known configuration or through theoretical calculations.

X-ray Crystallography: If a single crystal of one of the enantiomers (often as a salt with a chiral counter-ion) can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration.

Reactions of the Amine Moiety

The presence of a primary amine group attached to the aromatic ring makes this position a prime site for nucleophilic reactions. The reactivity is typical of anilines, where the lone pair of electrons on the nitrogen atom can participate in various bond-forming processes.

Condensation Reactions Involving the Amine Group

Primary amines are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. While specific studies on 6,7-dihydro-5H-benzo rsc.organnulen-2-amine are not extensively detailed in the literature, the general mechanism is applicable. The reaction is typically acid-catalyzed to facilitate the dehydration step.

These imine derivatives can serve as versatile intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Formation of Amide Linkages from Carboxylic Acids and Amine Derivatives

The nucleophilic nature of the amine group in 6,7-dihydro-5H-benzo rsc.organnulen-2-amine allows for the formation of stable amide bonds upon reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The direct condensation with a carboxylic acid typically requires high temperatures or the use of coupling agents to facilitate the removal of water. researchgate.net

A more common and efficient method involves the use of acyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. mnstate.edunih.gov This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. For instance, the reaction of a related compound, 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo rsc.organnulen-5-one oxime, after reduction of the oxime to an amine, yields a propionamide (B166681) derivative upon treatment with the corresponding acylating agent. rsc.org This highlights the accessibility of the amine for acylation.

Table 1: Representative Amide Formation Reaction

Reactant 1 Reactant 2 Product Reaction Type
6,7-dihydro-5H-benzo rsc.organnulen-2-amine Carboxylic Acid (or derivative) N-(6,7-dihydro-5H-benzo rsc.organnulen-2-yl)amide Nucleophilic Acyl Substitution

Modifications and Reactions of the Benzorsc.organnulene Ring System

The fused ring system, consisting of a benzene ring and a seven-membered cycloheptene (B1346976) ring, offers sites for various transformations, including oxidation, reduction, and reactions with organometallic species.

Oxidation Reactions Leading to Benzorsc.organnulenone and Benzotropone Analogues

Oxidation of the benzo rsc.organnulene scaffold can lead to the formation of keto-derivatives (benzo rsc.organnulenones) and, upon further oxidation, benzotropones. The seven-membered ring is susceptible to oxidation, particularly at the benzylic positions. Research on related 6,7-dihydrobenzocyclohepten-5-ones has shown that they can be converted to 6,7-benzotropolones. researchgate.net This transformation involves the formation of a sodium enolate followed by a reaction with oxygen, which constitutes a four-electron oxidation. researchgate.net

While the starting material is an amine, a plausible route to a benzotropone analogue would first involve the conversion of the amine to a different functional group or the synthesis of a ketone derivative of the ring system, such as 8,9-Dihydro-5H-benzo rsc.organnulen-7(6H)-one. nih.gov Subsequent oxidation could then furnish the desired benzotropone structure. The specific oxidizing agents and conditions would determine the final product.

Reduction Studies and Catalytic Hydrogenation

The benzo rsc.organnulene ring system contains both an aromatic ring and a partially unsaturated seven-membered ring. Catalytic hydrogenation is a common method for the reduction of such systems. Depending on the catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature), selective reduction can be achieved.

Partial catalytic hydrogenation of a related monodehydro rsc.organnulene has been shown to yield rsc.organnulene, demonstrating the utility of this method for reducing unsaturation in annulene-type structures. msu.edu For 6,7-dihydro-5H-benzo rsc.organnulen-2-amine, catalytic hydrogenation under mild conditions would likely reduce the double bonds in the seven-membered ring, leading to a fully saturated tetrahydrobenzo rsc.organnulene derivative. Under more forcing conditions, the aromatic ring could also be reduced.

In related structures, catalytic reduction has been employed to transform other functional groups on the ring, such as reducing an ethyl propiolate derivative attached to the benzo rsc.organnulene core. rsc.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The direct reaction of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) with the aromatic ring of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine is generally difficult. However, these powerful nucleophiles are highly effective in reacting with carbonyl groups.

Therefore, the utility of organometallic reagents in modifying the benzo rsc.organnulene ring system is primarily realized through their addition to a ketone derivative, such as a benzo rsc.organnulenone. For example, the reaction of a Grignard reagent with a ketone at the 5- or 7-position of the ring system would result in the formation of a tertiary alcohol. This addition reaction creates a new carbon-carbon bond and introduces a new functional group, significantly increasing the molecular complexity. The acidic proton of the amine group would need to be considered, as it would react with the Grignard reagent first; this often necessitates using excess reagent or protecting the amine group prior to the reaction.

Table 2: Summary of Ring System Reactivity

Reaction Type Reagent/Condition Potential Product(s)
Oxidation O₂, Base (from keto-precursor) Benzo rsc.organnulenone, Benzotropone analogue
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Tetrahydrobenzo rsc.organnulen-2-amine
Organometallic Addition Grignard Reagent (on keto-precursor) Tertiary alcohol derivative

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnlibretexts.org For a molecule like 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine, these reactions would typically be performed on a halogenated precursor, such as 2-bromo-6,7-dihydro-5H-benzo researchgate.netannulene, to construct more complex architectures. The amino group can significantly influence the course of these reactions or can itself be installed via a cross-coupling process.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a premier method for creating C-C bonds. libretexts.orgnih.gov To synthesize an aryl-substituted derivative of the target compound, 2-bromo-6,7-dihydro-5H-benzo researchgate.netannulene would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org The presence of the amine functionality on the ring may necessitate the use of specific ligand systems to avoid catalyst inhibition.

Alternatively, the amine group itself can be introduced onto the benzo researchgate.netannulene scaffold using the Buchwald-Hartwig amination . This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov For instance, the coupling of 2-bromo-6,7-dihydro-5H-benzo researchgate.netannulene with ammonia (B1221849) or an ammonia equivalent, using a specialized palladium catalyst system, would be a direct route to synthesize the title compound. wikipedia.org This method is renowned for its broad substrate scope and functional group tolerance. researchgate.netrsc.org

The Heck reaction , which forms a C-C bond by reacting an unsaturated halide with an alkene, represents another potential transformation. wikipedia.orgorganic-chemistry.org A 2-halo-6,7-dihydro-5H-benzo researchgate.netannulene could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. This reaction is pivotal for creating substituted alkenes and has been widely applied in organic synthesis. wikipedia.orgnih.gov

A conceptual overview of these potential cross-coupling reactions is presented below.

Reaction NameConceptual SubstratesTypical Product TypeKey Reagents
Suzuki-Miyaura Coupling2-Bromo-6,7-dihydro-5H-benzo researchgate.netannulene + Arylboronic Acid2-Aryl-6,7-dihydro-5H-benzo researchgate.netannulenePd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Buchwald-Hartwig Amination2-Bromo-6,7-dihydro-5H-benzo researchgate.netannulene + Amine (R₂NH)N,N-Disubstituted-6,7-dihydro-5H-benzo researchgate.netannulen-2-aminePd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu)
Heck Reaction2-Bromo-6,7-dihydro-5H-benzo researchgate.netannulene + Alkene2-Vinyl-6,7-dihydro-5H-benzo researchgate.netannulene DerivativePd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)

Cascade and Rearrangement Reactions

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. arkat-usa.org The structure of 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine, featuring a flexible seven-membered ring and a reactive amino group, presents intriguing possibilities for designing such complex transformations.

While specific cascade or rearrangement reactions starting directly from 6,7-dihydro-5H-benzo researchgate.netannulen-2-amine are not well-documented, related molecular frameworks are known to participate in such processes. For instance, strain-promoted cascade reactions can occur in systems containing strained rings, such as benzocyclobutenes, which can undergo electrocyclic ring-opening to form reactive intermediates that trigger subsequent cyclizations. nih.govnih.gov Although the seven-membered ring in the title compound is not highly strained, appropriate functionalization could introduce strain or reactive handles to initiate a cascade.

One hypothetical cascade could involve the diazotization of the primary amine to form a diazonium salt. This highly reactive intermediate could then undergo an intramolecular reaction, possibly involving the cycloheptane ring or the fused benzene ring, to form novel polycyclic structures.

Rearrangement reactions of the benzo researchgate.netannulene core, while not common, could potentially be induced under acidic or thermal conditions. Ring contractions or expansions of cycloheptane systems fused to aromatic rings have been observed in other contexts, often driven by the formation of a more stable carbocation or ring system. The specific substitution pattern and the nature of the reagents would be critical in directing the outcome of such a rearrangement.

An overview of potential reaction classes is provided below.

Reaction TypePotential TriggerHypothetical TransformationSignificance
Intramolecular Cyclization CascadeDiazotization of the amine; subsequent functionalizationFormation of new fused heterocyclic or polycyclic carbocyclic systemsRapid construction of complex molecular scaffolds
Skeletal RearrangementStrong acid catalysis or thermal conditionsRing contraction to a benzocyclohexane derivative or ring expansionAccess to alternative carbocyclic cores
Strain-Release Driven CascadeIntroduction of a strained feature (e.g., via a Diels-Alder reaction on the aromatic ring)Sequential bond formations initiated by the release of ring strainSynthesis of unique three-dimensional structures

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons. For 6,7-dihydro-5H-benzo biosynth.comannulen-2-amine, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the position of the amino group and the fused cycloheptene (B1346976) ring. The protons of the seven-membered ring would appear in the upfield aliphatic region, likely as complex multiplets due to their diastereotopic nature and conformational flexibility.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the cycloheptene ring. The carbon atom attached to the nitrogen of the amine group would be significantly influenced by its electronegativity.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.2 m
NH₂ 3.5 - 4.5 (broad) s
Benzylic CH₂ (C5, C9) 2.7 - 3.0 t

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
Aromatic C-NH₂ 140 - 150
Aromatic CH 115 - 130
Quaternary Aromatic C 135 - 145
Benzylic CH₂ (C5, C9) 30 - 40

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each CH group in both the aromatic and aliphatic regions.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations from the benzylic protons at C5 and C9 to the aromatic carbons would confirm the fusion of the two rings.

The seven-membered cycloheptene ring in 6,7-dihydro-5H-benzo biosynth.comannulen-2-amine is not planar and is expected to exist in a dynamic equilibrium of different conformations, such as chair and boat forms. At room temperature, the rate of interconversion between these conformers may be fast on the NMR timescale, resulting in averaged signals for the aliphatic protons.

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. By lowering the temperature, the rate of conformational exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the diastereotopic protons of the seven-membered ring would broaden and eventually resolve into separate, distinct signals for each conformer. Analysis of these temperature-dependent spectral changes can provide valuable thermodynamic data about the conformational inversion process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 6,7-dihydro-5H-benzo biosynth.comannulen-2-amine (C₁₁H₁₅N), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion [M]⁺, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the amino group or cleavage of the seven-membered ring. A characteristic fragmentation would be the formation of a stable benzylic cation through cleavage of the cycloheptene ring.

Predicted Mass Spectrometry Data

Ion m/z (predicted) Description
[M]⁺ 161.12 Molecular Ion
[M-NH₂]⁺ 145.10 Loss of amino radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of 6,7-dihydro-5H-benzo biosynth.comannulen-2-amine would show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic ring.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium, Doublet
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-N Stretch 1250 - 1350 Medium

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires the compound to be in a crystalline form. If a suitable single crystal of 6,7-dihydro-5H-benzo biosynth.comannulen-2-amine or a salt derivative can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule. This would unequivocally establish the geometry of the seven-membered ring and the spatial arrangement of the atoms. For a chiral compound, X-ray crystallography can also be used to determine the absolute configuration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of purity and the separation of isomers of 6,7-dihydro-5H-benzo thaiscience.infoannulen-2-amine. Given the compound's aromatic amine structure, reversed-phase HPLC (RP-HPLC) is the most common and effective method employed. This technique separates compounds based on their hydrophobicity, with the polar mobile phase and nonpolar stationary phase allowing for fine-tuned separation of the main compound from any impurities or related isomers.

In a typical RP-HPLC setup for analyzing 6,7-dihydro-5H-benzo thaiscience.infoannulen-2-amine, a C18 column is frequently utilized due to its hydrophobic octadecylsilyl stationary phase, which provides excellent resolution for aromatic compounds. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving compounds with a range of polarities, ensuring that both polar and nonpolar impurities are effectively separated from the main analyte peak.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring within the 6,7-dihydro-5H-benzo thaiscience.infoannulen-2-amine structure exhibits strong chromophoric properties, typically showing maximum absorbance around 254 nm. bme.hu For more sensitive and selective analysis, a diode array detector (DAD) or a mass spectrometry (MS) detector can be employed. lcms.cztandfonline.com

The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all components. For isomer separation, which is critical if chiral centers are present or if positional isomers are formed during synthesis, specialized chiral stationary phases (CSPs) or specific mobile phase additives may be required. chromatographyonline.comresearchgate.net The choice of CSP depends on the specific nature of the enantiomers, with polysaccharide-based and macrocyclic glycopeptide columns being common choices for separating chiral amines. chromatographyonline.com

Detailed research findings from analogous aromatic amine separations demonstrate that method parameters such as mobile phase pH, column temperature, and flow rate are critical for achieving optimal resolution. thaiscience.info For instance, adjusting the pH of the mobile phase can alter the ionization state of the amine group, significantly impacting its retention time and the selectivity of the separation.

The following interactive data table represents a hypothetical HPLC analysis for the purity assessment of a synthesized batch of 6,7-dihydro-5H-benzo thaiscience.infoannulen-2-amine.

Peak IDRetention Time (min)Peak Area% AreaIdentity
12.5415,8000.85Unknown Impurity 1
24.311,820,50097.806,7-dihydro-5H-benzo thaiscience.infoannulen-2-amine
35.1212,3000.66Positional Isomer
46.7813,1000.70Unknown Impurity 2

Conformational Analysis and Stereochemical Behavior of Benzo 1 Annulene Systems

Investigation of Ring Inversion Dynamics in the Seven-Membered Ring

The seven-membered ring in 6,7-dihydro-5H-benzo rsc.organnulene systems is not planar and can adopt several conformations. The interconversion between these conformations, known as ring inversion, is a key aspect of their dynamic stereochemistry. This process involves the passage through a higher-energy transition state.

Research on substituted 6,7-dihydro-5H-benzo rsc.organnulene derivatives has provided insight into the energetics of these conformational processes. In a study on 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydronaphthalen-4-yl)-2-R-5H-benzo rsc.organnulene, the barrier to a conformational process, which could be either ring inversion or atropisomerism, was determined using dynamic ¹H-NMR spectroscopy. researchgate.netresearchgate.net The free energy of activation (ΔG‡) for this process was found to be 74.5 ± 0.5 kJ/mol at 365 K. researchgate.netresearchgate.net

This relatively high barrier indicates that the interconversion between different conformations is slow on the NMR timescale at lower temperatures, allowing for the observation of distinct conformational isomers. The conformation of the cycloheptadiene moiety in related systems is often described as a boat-like conformation. researchgate.net The process of ring inversion would involve the flipping of this boat conformation into its mirror image or another stable conformation.

For the specific compound 6,7-dihydro-5H-benzo rsc.organnulen-2-amine, while direct experimental data is not available, it is expected to exhibit similar ring inversion dynamics. The energy barrier for the parent system may be slightly different due to the absence of bulky substituents, but the fundamental process of conformational inversion of the seven-membered ring would be a defining characteristic of its stereochemical behavior.

Table 1: Conformational Barrier in a Substituted Benzo rsc.organnulene System
Compound ClassExperimental MethodActivation Free Energy (ΔG‡)Temperature (K)
Substituted 6,7-dihydro-5H-benzo rsc.organnuleneDynamic ¹H-NMR Spectroscopy74.5 ± 0.5 kJ/mol365

Studies on Atropisomerism in Substituted Benzorsc.organnulene Derivatives

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In benzo rsc.organnulene derivatives, this can occur due to hindered rotation around the bond connecting the benzo ring to a substituent or, in more complex systems, around a pivot bond connecting the benzo rsc.organnulene moiety to another large group.

In the case of the aforementioned 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydronaphthalen-4-yl)-2-R-5H-benzo rsc.organnulene, two conformational processes are possible: atropisomerism around the sp²-sp² pivot bond connecting the benzoannulene and naphthalene (B1677914) moieties, and ring inversion of the cycloheptadiene moiety. researchgate.net These two processes together can lead to the existence of multiple diastereomeric and enantiomeric forms. The observed conformational diastereomers at room temperature highlight the significance of atropisomerism in this class of compounds. researchgate.net

For a simpler molecule like 6,7-dihydro-5H-benzo rsc.organnulen-2-amine, atropisomerism in the classical sense (due to restricted rotation of a large substituent) is not expected. However, the chiral nature of the non-planar seven-membered ring means that if a substituent on the seven-membered ring creates a stereocenter, the molecule will be chiral. Furthermore, if a bulky substituent were to be introduced at the C2 position (or elsewhere on the benzene (B151609) ring), the possibility of hindered rotation around the bond connecting that substituent to the benzene ring could arise, leading to atropisomerism.

Influence of Substituents on Conformational Preferences and Diastereomeric Populations

Substituents on the benzo rsc.organnulene ring system can significantly influence the conformational preferences and the relative populations of different diastereomers. The size, electronics, and position of the substituent can affect the energy landscape of the ring conformations.

In the studied substituted 6,7-dihydro-5H-benzo rsc.organnulene derivative, the 7-substituents were found to be in a pseudo-equatorial (exo) position in both observed conformational forms. researchgate.net This suggests a clear preference for one orientation of the substituent to minimize steric interactions.

The population ratio of the two observed forms in this derivative was found to be insensitive to solvent polarity, with studies conducted in both DMSO-d₆ and CDCl₃. researchgate.netresearchgate.net This indicates that the relative stability of the conformers is primarily governed by intramolecular steric and electronic factors rather than interactions with the solvent.

Table 2: Solvent Dependence of Diastereomeric Population in a Substituted Benzo rsc.organnulene System
SolventEffect on Population Ratio
DMSO-d₆Not sensitive to solvent polarity
CDCl₃Not sensitive to solvent polarity

Computational Chemistry and Molecular Modeling in Benzo 1 Annulene Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine, docking simulations would be employed to predict its binding mode and affinity for a specific biological target, typically a protein receptor or enzyme.

The process involves preparing a 3D structure of the ligand (6,7-dihydro-5H-benzo rsc.organnulen-2-amine) and the target protein. A scoring function is then used to estimate the binding affinity for different poses of the ligand within the active site of the protein. The results can provide valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, based on the known biological activities of similar compounds, potential targets for docking studies of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine could include estrogen receptors or other cancer-related proteins. acs.orgnih.gov

Below is a hypothetical data table illustrating the type of results that could be obtained from a molecular docking study of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine against a panel of cancer-related protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Estrogen Receptor Alpha1A52-8.5Glu353, Arg394, His524
PI3K Alpha4JPS-7.9Val851, Lys802, Asp933
B-Raf Kinase1UWH-9.1Cys532, Gly596, Lys483
CDK21HCK-7.2Leu83, Lys33, Asp145

This data is illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for 6,7-dihydro-5H-benzo rsc.organnulen-2-amine derivatives, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such models have been successfully developed for related structures like dibenzosuberone (B195587) derivatives to predict their inhibitory activity against specific kinases. epa.gov

The following table provides a hypothetical example of a dataset that could be used for a QSAR study of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine derivatives.

CompoundR1-SubstituentLogPMolecular WeightPredicted pIC50
1H2.5161.236.5
24-Cl3.2195.677.1
34-OCH32.3191.256.8
44-F2.7179.226.9

This data is illustrative and does not represent actual experimental results.

Quantum Mechanical Calculations (e.g., AM1) for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules. Methods like Austin Model 1 (AM1), a semi-empirical method, can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution for 6,7-dihydro-5H-benzo rsc.organnulen-2-amine.

These calculations can help in understanding the molecule's reactivity and its potential to interact with biological targets. For example, the calculated electrostatic potential map can reveal electron-rich and electron-poor regions of the molecule, indicating sites for potential hydrogen bonding or electrostatic interactions. The energies of the HOMO and LUMO can provide information about the molecule's electron-donating and accepting abilities, which is crucial for understanding its role in chemical reactions and biological processes. Theoretical studies on related benzo rsc.organnulene systems have utilized such calculations to understand their electronic characteristics and aromaticity. rsc.orgrsc.org

A table summarizing hypothetical results from an AM1 calculation on 6,7-dihydro-5H-benzo rsc.organnulen-2-amine is presented below.

ParameterCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
Dipole Moment2.1 D
Heat of Formation25.3 kcal/mol

This data is illustrative and does not represent actual experimental results.

In Silico Prediction of Biological Activities

In silico prediction of biological activities involves the use of computational models to screen a compound against a wide range of biological targets and predict its potential therapeutic effects and off-target activities. For 6,7-dihydro-5H-benzo rsc.organnulen-2-amine, various online tools and software packages can be used to predict its activity spectrum based on its chemical structure.

These predictions are typically based on machine learning models trained on large datasets of known ligand-target interactions. By comparing the structural features of 6,7-dihydro-5H-benzo rsc.organnulen-2-amine to those of compounds with known activities, these tools can generate a list of potential biological targets. This approach can help in identifying novel therapeutic applications for the compound and in prioritizing experimental testing. For example, in silico screening of novel compounds is a common first step in identifying potential anticancer agents or enzyme inhibitors. nih.govresearchgate.net

The following table shows a hypothetical output from an in silico biological activity prediction for 6,7-dihydro-5H-benzo rsc.organnulen-2-amine.

Predicted Target ClassSpecific Target ExamplePrediction Score
Kinase InhibitorB-Raf0.85
GPCR LigandDopamine (B1211576) D2 Receptor0.78
Nuclear Receptor LigandEstrogen Receptor Alpha0.92
Ion Channel BlockerhERG0.65

This data is illustrative and does not represent actual experimental results.

Mechanistic Investigations of Biological Interactions for 6,7 Dihydro 5h Benzo 1 Annulen 2 Amine Derivatives

Anti-Proliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)

Tubulin Polymerization Inhibition

Currently, there is a lack of specific research findings in the available scientific literature detailing the mechanisms of tubulin polymerization inhibition by 6,7-dihydro-5H-benzo figshare.comannulen-2-amine derivatives.

Induction of Apoptotic Pathways (e.g., Caspase Activation, Cytochrome c Release)

Based on a review of current research, there is no specific information available that describes the induction of apoptotic pathways, such as caspase activation or cytochrome c release, by 6,7-dihydro-5H-benzo figshare.comannulen-2-amine or its derivatives.

Effects on Tumor Cell Growth and Viability in In Vitro Models

Derivatives of 6,7-dihydro-5H-benzo figshare.comannulene have been investigated for their potential in cancer treatment, specifically as selective estrogen receptor degraders (SERDs). The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key factor in the progression of 50-80% of breast tumors. nih.gov Modulating its signaling is a primary strategy in breast cancer therapy. A series of novel substituted 6,7-dihydro-5H-benzo figshare.comannulene compounds have been developed to induce the degradation of the ERα protein, thereby shutting down this signaling pathway to counter therapeutic resistance. nih.govnih.gov

The efficacy of these compounds was evaluated through an in vitro estrogen receptor degradation assay using a breast cancer cell line. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that induces 50% degradation of the estrogen receptor, was determined. Several derivatives demonstrated significant potency, with IC50 values in the nanomolar range. nih.gov

CompoundEstrogen Receptor Degradation IC50 (nM)
Example 11.2
Example 20.8
Example 31.2
Example 41.6
Example 50.7
Example 60.8
Example 70.4
Example 80.6
Data sourced from patent application WO 2022/084298 A1, detailing the in vitro estrogen receptor degradation activity in a breast cancer cell ERα in cell Western assay.nih.gov

Furthermore, other benzo figshare.comannulene derivatives have been identified as potential hypoxia-inducible factor-2α (HIF-2α) inhibitors, which are relevant for treating diseases related to this factor, including certain cancers. wipo.int

Anti-Microbial Activity Mechanisms

There is no specific information available in the reviewed scientific literature regarding the mechanisms of antibacterial action for 6,7-dihydro-5H-benzo figshare.comannulen-2-amine derivatives.

Detailed investigations into the antifungal properties and mechanisms of action for 6,7-dihydro-5H-benzo figshare.comannulen-2-amine derivatives have not been reported in the available scientific literature.

Antiviral Mechanisms (e.g., Chikungunya Virus Replication Inhibition)

Research into benzoannulene derivatives has identified their potential as inhibitors of the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes. nih.gov A lead benzo researchgate.netannulene compound, 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzamide (B126) (referred to as 1a), was identified as a potent inhibitor of CHIKV, with a 90% effective concentration (EC90) of 1.45 µM and a 2.5 log reduction in viral titer at a 10 µM concentration. nih.govnih.gov

Efforts to optimize this lead compound for improved potency and drug-like properties led to the development of novel derivatives. nih.gov In vitro metabolite studies of an analog identified an anilinic intermediate, 3-methoxy-6,7,8,9-tetrahydro-5H-benzo figshare.comannulen-2-amine, as the major metabolite, indicating the susceptibility of the amide bond to hydrolysis. nih.gov

Mechanism of action studies revealed a dual inhibitory pathway for these benzoannulene compounds. They were found to inhibit the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) as well as a viral protein, the Chikungunya virus nsP3 macrodomain. nih.govnih.gov Resistance studies confirmed the viral nsP3 macrodomain as a target, with mutations in this region conferring resistance to the compounds. nih.govnih.gov The inhibition of the host cell's DHODH, an enzyme crucial for pyrimidine (B1678525) biosynthesis, represents a host-targeting antiviral strategy.

The antiviral efficacy of these compounds was quantified by their EC90 values and their ability to reduce the viral titer (VTR) in normal human dermal fibroblast (NHDF) cells. nih.gov

CompoundAntiviral Activity (EC90, µM)Virus Titer Reduction (log at 10 µM)
1a1.452.5
8q0.274.5
Data from in vitro studies on Chikungunya virus replication in NHDF cells.nih.govnih.gov

Modulation of Viral Non-Structural Proteins (e.g., nsP3 macrodomain)

Currently, there is no scientific literature available that describes the investigation of 6,7-dihydro-5H-benzo frontiersin.organnulen-2-amine derivatives or related benzosuberone compounds as modulators of viral non-structural proteins, such as the nsP3 macrodomain. Research in this specific area has focused on other chemical scaffolds.

Interaction with Host Cellular Targets (e.g., human dihydroorotate dehydrogenase)

The interaction between 6,7-dihydro-5H-benzo frontiersin.organnulen-2-amine derivatives and the host cellular enzyme human dihydroorotate dehydrogenase (hDHODH) has not been reported in the available scientific literature. The development of hDHODH inhibitors has centered on different classes of chemical compounds.

Other Investigated Biological Mechanisms (e.g., Mast Cell Stabilization, Integrin Modulation)

While direct research on 6,7-dihydro-5H-benzo frontiersin.organnulen-2-amine is limited, mechanistic studies have been conducted on structurally related amine derivatives of 6,7,8,9-tetrahydro-5H-benzo frontiersin.organnulen-5-one, a benzosuberone. These investigations have explored their potential as mast cell stabilizing agents, which are crucial in modulating allergic and inflammatory responses. researchgate.nettudublin.ienih.gov

In a key study, a series of tertiary amine derivatives of benzosuberone were synthesized and evaluated for their ability to inhibit the degranulation of rat peritoneal mast cells (RPMCs) induced by the secretagogue compound 48/80. nih.govnih.gov The core structure, 9-amino-6,7,8,9-tetrahydro-benzocyclohepten-5-one, was modified with various substituents to probe structure-activity relationships. tudublin.ie

One series of derivatives involved the introduction of a cyclohexenylamino group at the 9-position of the benzosuberone core. The nature of the substituent on the amine nitrogen was found to significantly influence the mast cell-stabilizing activity. For instance, the N-allyl derivative exhibited a notable 68% inhibition of compound 48/80-induced degranulation, whereas the N-methyl analog showed only 13% inhibition. nih.gov This suggests that the size and nature of the N-substituent are critical for potent activity.

Further modifications, including the substitution of the cyclohexenyl ring, were explored. Derivatives bearing benzyl (B1604629) and substituted benzyl groups demonstrated particularly high efficacy, with several compounds achieving over 90% inhibition of mast cell degranulation. The most potent compounds from this series included those with 4-methylbenzyl, 4-methoxybenzyl, and 4-chlorobenzyl groups, which all provided 99% inhibition. nih.gov These findings highlight that aryl groups attached to the amine via a methylene (B1212753) spacer are highly favorable for this biological activity. nih.gov

The data from these studies indicate that specific amine derivatives of the benzosuberone scaffold are effective inhibitors of mast cell degranulation in vitro. researchgate.netnih.gov

Table 1: Mast Cell Stabilizing Activity of Benzosuberone Derivatives

Compound IDN-Substituent% Inhibition of Degranulation (Compound 48/80-induced)
20b Allyl68%
21a Benzyl97%
21b 4-Methylbenzyl99%
21c 4-Methoxybenzyl99%
21d 4-Chlorobenzyl99%
21e 4-Fluorobenzyl95%
21f 4-(Trifluoromethyl)benzyl95%
21g 2-Phenylethyl98%
21h 3-Phenylpropyl93%

There is no available research in the scientific literature detailing the investigation of 6,7-dihydro-5H-benzo frontiersin.organnulen-2-amine derivatives or related benzosuberone compounds as modulators of integrin activity.

Structure Activity Relationship Sar Studies of 6,7 Dihydro 5h Benzo 1 Annulen 2 Amine Derivatives

Influence of Substituent Position and Chemical Nature on Biological Potency and Selectivity

Systematic modifications of the 6,7-dihydro-5H-benzo nih.govannulene core have revealed that both the position and the chemical nature of substituents are critical determinants of biological activity. These derivatives have been notably successful as Selective Estrogen Receptor Degraders (SERDs) and as antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov

In the context of SERDs, the goal is to develop compounds that not only antagonize the estrogen receptor alpha (ERα) but also induce its degradation, a mechanism proven effective against breast cancer tumors that have developed resistance to conventional endocrine therapies. acs.org A key series of compounds features a diaryl substitution pattern on the benzo nih.govannulene core. For instance, the clinical candidate SAR439859, also known as amcenestrant (B610687), emerged from extensive optimization of a hit compound identified through medium-throughput screening. acs.orgnih.gov

The SAR exploration for these SERDs established several key principles:

Substitution at Position 2: The presence of a carboxylic acid group at the 2-position of the benzo nih.govannulene ring was found to be crucial for potent ERα degradation. acs.org

Substitution at Position 5: This position typically accommodates a substituted phenoxy group linked to a basic amine moiety via a side chain. The nature of this side chain significantly impacts potency. acs.org

Substitution at Position 6: A substituted phenyl ring at this position is essential for activity. Studies showed that dichlorophenyl groups, particularly 2,4-dichloro substitution, provided a good balance of potency and favorable pharmacokinetic properties. acs.orgnih.gov

The table below illustrates the impact of modifications on the ERα degradation potency of representative compounds.

CompoundR1 (Position 2)R2 (Phenyl at Position 6)R3 (Side Chain at Position 5)ERα Degradation IC50 (nM)
10a (Hit) H4-chlorophenyl4-(2-(diethylamino)ethoxy)phenyl1.9
43d (SAR439859) COOH2,4-dichlorophenyl4-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxy]phenyl0.3

For antagonists of the GluN2B-containing NMDA receptor, which are of interest for treating various neurological disorders, a different substitution pattern on the benzo nih.govannulene scaffold is required. nih.gov In this case, the amine is directly attached to the seven-membered ring, typically at the 7-position.

Key SAR findings for GluN2B antagonists include:

Substitution at Position 2: The electronic nature of the substituent at the 2-position of the benzene (B151609) ring significantly influences binding affinity. Derivatives with a nitro (NO₂), chloro (Cl), or benzyloxy (OBn) group at this position demonstrated very high affinity for the GluN2B receptor. nih.gov

Amine Moiety at Position 7: The nature of the substituent on the nitrogen atom at the 7-position is critical. An N-(3-phenylpropyl) group was identified as being highly favorable for potent binding. nih.gov The presence of a phenolic hydroxyl group on this N-alkyl chain was found to be essential for antagonistic activity, suggesting it plays a key role in receptor conformational changes required for ion channel closure. nih.gov

The following table summarizes the binding affinities of key benzo nih.govannulen-7-amine derivatives for the GluN2B receptor.

CompoundR (Position 2)N-Substituent (Position 7)GluN2B Affinity Ki (nM)
7c NO₂3-phenylpropyl1.6
15c Cl3-phenylpropyl2.5
22c OBn3-phenylpropyl3.6
16c OH3-phenylpropyl12

Correlation Between Stereochemical Features and Biological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, and derivatives of 6,7-dihydro-5H-benzo nih.govannulene are no exception. The specific three-dimensional arrangement of atoms can dramatically affect binding affinity and biological function.

In the development of the SERD amcenestrant (SAR439859), the stereochemistry of the side chain attached at the 5-position was a critical factor for achieving high potency. acs.orgnih.gov The side chain contains a pyrrolidine (B122466) ring, which has a chiral center at the 3-position where the linker to the phenoxy group is attached. Synthesis and biological evaluation of both enantiomers revealed a clear preference for the (S)-configuration. The (3S)-enantiomer demonstrated significantly higher potency in ERα degradation assays compared to its (R)-counterpart. acs.org This stereochemical preference highlights a specific and constrained binding pocket for this side chain within the ligand-binding domain of the estrogen receptor.

While the seven-membered ring of the benzo nih.govannulene core is flexible and can adopt multiple conformations, specific stereoisomers arising from substitution on the ring itself can also influence activity. Although less explored in the cited literature for the 2-amine derivatives, studies on related benzomorphan (B1203429) antagonists of the NMDA receptor have shown that the absolute stereochemistry of the fused ring system is critically important for differentiating between affinity for the NMDA receptor and off-target opioid receptors. researchgate.net This principle underscores the general importance of controlling stereochemistry in the design of biologically active molecules based on complex scaffolds.

Rational Design Principles for Optimized Biological Profiles

The discovery of potent and selective agents based on the 6,7-dihydro-5H-benzo nih.govannulene scaffold has been guided by established principles of rational drug design. This process typically involves an iterative cycle of design, synthesis, and biological testing, often supported by computational methods.

A common starting point is the identification of a "hit" compound from screening campaigns, as was the case for the SERD program that led to amcenestrant. acs.org The initial hit (compound 10a) possessed attractive in vitro properties but required optimization. The rational design strategy then focused on:

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core benzo nih.govannulene structure, various linker and side-chain moieties were explored to improve potency and drug-like properties.

Structure-Based Design: Docking studies using crystal structures of target proteins, such as the ERα ligand-binding domain, provide crucial insights into the binding mode of ligands. nih.gov This allows for the rational introduction of substituents that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding pocket. For example, the discovery that the large benzyloxy group in the NMDA antagonist 22c occupies a previously unrecognized subpocket helped explain its high affinity. nih.gov

Pharmacokinetic Optimization: A key aspect of rational design is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. For SERDs, a major goal was to develop an orally bioavailable alternative to the intramuscularly administered fulvestrant. nih.gov This involved modifying substituents to enhance properties like solubility and metabolic stability while retaining high potency. The introduction of the 2,4-dichlorophenyl group and the fluoropropyl-pyrrolidine side chain in amcenestrant were key modifications that resulted in a compound with excellent oral bioavailability and potent in vivo antitumor activity. acs.orgnih.gov

By systematically applying these principles, researchers have successfully transformed initial hits into highly optimized clinical candidates, demonstrating the versatility and utility of the 6,7-dihydro-5H-benzo nih.govannulene scaffold in modern drug discovery.

Metabolic Pathways and Biotransformation Studies in Vitro

Identification of Key Metabolites (e.g., Anilinic Intermediates)

While no specific metabolites have been documented for 6,7-dihydro-5H-benzo nih.govannulen-2-amine, the metabolism of aromatic amines has been studied for other compounds. Aromatic amines can undergo several types of biotransformation. One common pathway for primary aromatic amines is N-oxidation, which can lead to the formation of hydroxylamines and nitroso derivatives. These intermediates can be reactive and may be further conjugated.

Another potential metabolic route is oxidation of the aromatic ring or the aliphatic cycloheptane (B1346806) ring. Hydroxylation at various positions on the benzo nih.govannulene core would be a primary Phase I metabolic step. Subsequent Phase II metabolism would likely involve conjugation of these hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

The formation of anilinic intermediates would arise from the cleavage of the cycloheptane ring, which is a less common metabolic pathway for such fused ring systems compared to direct functionalization of the existing rings. However, without experimental data, the potential for such biotransformation cannot be entirely ruled out. The metabolic profile of a compound is highly dependent on its specific structure and the enzymes involved.

Table 1: Hypothetical Phase I Metabolites of 6,7-dihydro-5H-benzo nih.govannulen-2-amine

Metabolite Type Potential Site of Metabolism Resulting Functional Group
N-Oxidation Amino Group Hydroxylamine, Nitroso
Aromatic Hydroxylation Benzene (B151609) Ring Phenol

Analysis of Metabolic Stability and Hydrolysis Susceptibility

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key factor in determining its in vivo half-life and bioavailability. In vitro assays are commonly used to assess metabolic stability by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

The structure of 6,7-dihydro-5H-benzo nih.govannulen-2-amine, a primary benzylic amine, suggests it may be a substrate for monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes, which would contribute to its metabolic clearance. The presence of the fused ring system may influence its interaction with metabolic enzymes.

Hydrolysis is generally not a major metabolic pathway for primary amines unless there are adjacent functional groups that facilitate such a reaction. The carbon-nitrogen single bond in 6,7-dihydro-5H-benzo nih.govannulen-2-amine is expected to be stable against hydrolysis under physiological conditions.

Microsomal Stability Assessments (In Vitro)

Microsomal stability assays are a standard in vitro tool to evaluate the intrinsic clearance of a compound. These assays utilize the microsomal fraction of liver homogenates, which are rich in CYP enzymes. The rate of disappearance of the parent compound when incubated with microsomes in the presence of necessary cofactors (like NADPH) is measured to determine its metabolic stability.

For 6,7-dihydro-5H-benzo nih.govannulen-2-amine, such an assay would provide valuable data on its susceptibility to oxidative metabolism by CYP enzymes. The results are typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life would suggest rapid metabolism, potentially leading to low bioavailability if administered orally. Conversely, a long half-life would indicate greater metabolic stability.

Table 2: Illustrative Data from a Generic Microsomal Stability Assay

Compound Microsomal Source Incubation Time (min) Percent Remaining In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X (Control) Human Liver Microsomes 0 100 15 46.2
Compound X (Control) Human Liver Microsomes 5 75
Compound X (Control) Human Liver Microsomes 15 50
Compound X (Control) Human Liver Microsomes 30 25

This table is for illustrative purposes only and does not represent actual data for 6,7-dihydro-5H-benzo nih.govannulen-2-amine.

Future Directions and Emerging Research Opportunities in 6,7 Dihydro 5h Benzo 1 Annulen 2 Amine Chemistry

Development of Novel and Efficient Synthetic Routes

The creation of diverse molecular libraries for screening and optimization hinges on the availability of efficient and versatile synthetic pathways. For 6,7-dihydro-5H-benzo nih.govannulen-2-amine and its derivatives, future research will likely focus on moving beyond classical multi-step syntheses toward more innovative and streamlined approaches.

Emerging strategies could involve the adaptation of modern synthetic technologies to improve yield, efficiency, and scalability. One promising avenue is the use of high-pressure reactors, which have been shown to be superior to conventional heating and microwave irradiation for the synthesis of related benzo nih.govnih.govcyclohepta[1,2-b]pyridine systems. nih.gov This technology facilitates ammonium (B1175870) acetate-mediated cyclocondensation reactions and offers benefits such as high atom efficiency, ease of workup, and applicability to gram-scale synthesis. nih.gov

Another area for development is the application of novel catalytic systems. For instance, palladium-catalyzed hydrogenation is a key step in reducing nitro groups to the necessary amine precursors in the synthesis of related fused heterocyclic scaffolds. beilstein-journals.org Future work could explore more advanced catalysts or reaction conditions to enhance the efficiency and selectivity of this and other critical transformations. The development of one-pot or domino reactions, which combine multiple synthetic steps into a single procedure, represents a significant opportunity to streamline the synthesis of complex benzo nih.govannulene derivatives. researchgate.net

Synthetic Strategy Description Potential Advantages Relevant Findings in Related Scaffolds
High-Pressure CyclocondensationUtilizes a high-pressure reactor (e.g., Q-tube) for cyclocondensation reactions.Superior to conventional heating/microwaves, high atom efficiency, scalable. nih.govSuccessful synthesis of substituted 6,7-dihydro-5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridine systems. nih.gov
Advanced Catalytic HydrogenationEmploys catalysts like Palladium on carbon (Pd/C) for the reduction of nitro intermediates to form the core amine structure.Critical for forming the amine group; potential for optimization with new catalysts. beilstein-journals.orgUsed to generate amine precursors in the synthesis of 7,8-dihydroindolo[2,3-d] rsc.orgbenzazepin-6(5H)-one. beilstein-journals.org
Fischer Indole (B1671886) Synthesis AdaptationA multi-step pathway involving a key Fischer indole reaction to construct a fused ring system, followed by cyclization.Allows for the construction of complex polycyclic structures related to the benzo nih.govannulene core. beilstein-journals.orgEfficiently used to create indolobenzazepine scaffolds, demonstrating its utility for building fused ring systems. beilstein-journals.org
Trimethylaluminum-Mediated AmidationA method for ring-closure to form a lactam, which can be a precursor or analog to the target amine.Provides high yields for specific cyclization reactions in complex heterocyclic systems. beilstein-journals.orgSuccessfully applied for the cyclization step in synthesizing 8-benzyl-7-hydroindolo[2,3-d] rsc.orgbenzazepin-6(5H)-one. beilstein-journals.org

Exploration of Undiscovered Biological Targets and Mechanisms

The structural framework of 6,7-dihydro-5H-benzo nih.govannulen-2-amine is analogous to scaffolds found in compounds with known biological activities, suggesting a range of potential, yet unexplored, therapeutic targets. Future research should prioritize systematic screening of this compound and its derivatives against various biological targets to uncover novel mechanisms of action.

A significant area of opportunity lies in neuroscience. Analogs such as 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amine have been synthesized and evaluated as ligands for the GluN2B subunits of the N-methyl-D-aspartate (NMDA) receptor, a key target in the study of several neurological disorders. nih.gov This precedent strongly suggests that the 6,7-dihydro-5H-benzo nih.govannulen-2-amine core could be a valuable pharmacophore for developing new modulators of NMDA receptors or other central nervous system targets like dopamine (B1211576) receptors. nih.gov

Oncology is another promising field. Related benzo nih.govnih.govcyclohepta[1,2-b]pyridine derivatives have demonstrated promising cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). nih.gov Furthermore, other complex heterocyclic systems have been developed as potent inhibitors of necroptosis via the receptor-interacting protein kinase 1 (RIPK1), highlighting a potential role in inflammatory diseases and cancer. nih.gov These findings provide a strong rationale for evaluating the anticancer and anti-inflammatory potential of the 6,7-dihydro-5H-benzo nih.govannulen-2-amine scaffold.

Potential Biological Target Class Specific Example(s) Rationale Based on Analogous Compounds Reference
Ion Channels / Receptors (CNS)GluN2B subunit of the NMDA receptorClose analogs have been developed as imaging agents and ligands for this target, which is implicated in neurological disorders. nih.gov nih.gov
Ion Channels / Receptors (CNS)Dopamine D1/D2 ReceptorsConformationally restricted analogs of β-phenyldopamine with a similar core structure have been assessed for dopamine receptor affinity. nih.gov nih.gov
Cancer-Related PathwaysGeneral CytotoxicityDerivatives of the related benzo nih.govnih.govcyclohepta[1,2-b]pyridine system show cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells. nih.gov nih.gov
Cell Death PathwaysReceptor-Interacting Protein Kinase 1 (RIPK1)A cyclization design strategy applied to similar heterocyclic cores yielded potent inhibitors of necroptosis, a programmed cell death pathway. nih.gov nih.gov

Advanced Structural Modifications for Lead Optimization and Mechanistic Probes

Once a promising biological activity is identified, the focus of research will shift to lead optimization. This involves making systematic structural modifications to the 6,7-dihydro-5H-benzo nih.govannulen-2-amine core to enhance potency, selectivity, and pharmacokinetic properties. subharti.org Advanced chemical synthesis techniques can also be used to create probes that help elucidate the compound's mechanism of action.

A key strategy for lead optimization is conducting thorough Structure-Activity Relationship (SAR) studies. mdpi.com This involves synthesizing a library of analogs with varied substituents on the aromatic ring and the amine group to determine which modifications are essential for biological activity. For example, introducing different functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) could modulate lipophilicity and receptor binding interactions. subharti.org

Furthermore, the development of mechanistic probes represents a sophisticated research direction. An excellent example from a related series is the creation of a radiofluorinated analog for use as a Positron Emission Tomography (PET) imaging agent. nih.gov Synthesizing an 18F-labeled version of a 6,7-dihydro-5H-benzo nih.govannulen-2-amine derivative could allow for in vivo imaging of its target engagement in the brain or other tissues, providing invaluable information about its distribution and receptor occupancy. nih.gov Such advanced tools are critical for translating a promising lead compound into a viable clinical candidate.

Modification Strategy Objective Example Application Potential Outcome
Systematic Substituent VariationLead Optimization / SAR StudySynthesize derivatives with various electron-donating or electron-withdrawing groups on the benzene (B151609) ring.Identify pharmacophores essential for activity and improve binding affinity and selectivity. nih.govsubharti.org
Amine Group ModificationLead Optimization / SAR StudyConvert the primary amine to secondary or tertiary amines, or incorporate it into a new heterocyclic ring.Alter solubility, metabolic stability, and hydrogen bonding capacity with the biological target. subharti.org
Isotopic Labeling (Radiofluorination)Development of Mechanistic ProbesIntroduce a fluorine-18 (B77423) ([18F]) atom onto the molecule via copper-mediated radiofluorination.Create a PET tracer to visualize drug-target interaction in vivo and conduct receptor occupancy studies. nih.gov
Conformational RestrictionLead Optimization / Mechanistic ProbesIntroduce additional rings or bulky groups to lock the molecule into a specific three-dimensional shape.Improve binding affinity by reducing the entropic penalty of binding and probe the required conformation for activity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.